molecular formula C20H11Br2N3O3S B12421786 N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide

Cat. No.: B12421786
M. Wt: 533.2 g/mol
InChI Key: JMZDKGKOHZGMIC-LIMNOBDPSA-N
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Description

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide is a synthetic heterocyclic compound featuring a chromen-4-one core fused with a thiazole carboxamide scaffold. The molecule contains two bromine substituents: one at the 7-position of the chromen ring and another on the 3-position of the phenyl group attached to the thiazole. The (E)-configured methylideneamino linker bridges the chromen and thiazole moieties, contributing to its planar conformation.

Properties

Molecular Formula

C20H11Br2N3O3S

Molecular Weight

533.2 g/mol

IUPAC Name

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C20H11Br2N3O3S/c21-13-3-1-2-11(6-13)16-10-29-20(24-16)19(27)25-23-8-12-9-28-17-7-14(22)4-5-15(17)18(12)26/h1-10H,(H,25,27)/b23-8+

InChI Key

JMZDKGKOHZGMIC-LIMNOBDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)N/N=C/C3=COC4=C(C3=O)C=CC(=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)NN=CC3=COC4=C(C3=O)C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 7-bromo-4-oxochromen-3-carbaldehyde with 4-(3-bromophenyl)-1,3-thiazole-2-carboxamide in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Structural Nuances :

  • The chromen-4-one core in the target compound distinguishes it from benzothiazole () or triazole-thione () analogs. Chromen-4-one’s conjugated system may enhance UV absorption and stability compared to non-aromatic thiazolidinones .
  • The dual bromine substituents in the target compound likely increase molecular weight and lipophilicity compared to chloro analogs, affecting solubility and membrane permeability .
Pharmacological and Physicochemical Properties

Table 2: Substituent Effects on Key Properties

Substituent Position & Type Electronic Effect Impact on Properties
7-Br (chromen) Strong electron-withdrawing Increases oxidative stability; may reduce metabolic degradation
3-Br (phenyl) Moderate electron-withdrawing Enhances lipophilicity; may improve blood-brain barrier penetration
Chlorine (analogs) Moderate electron-withdrawing Balances solubility and activity; common in bioactive scaffolds
Crystallographic and Conformational Analysis
  • Compounds in and exhibit planar conformations stabilized by intramolecular hydrogen bonds (N–H···O/S), which are critical for maintaining bioactive conformations . The target compound’s methylideneamino linker likely enforces a similar planar geometry, as seen in (E)-configured benzylidene derivatives .
  • Software such as SHELX and ORTEP-3 () were used to resolve analog structures, suggesting that the target compound’s crystallography would require similar refinement protocols .

Biological Activity

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, brominated chromenone moiety, and an amine linkage. Its molecular formula is C25H15Br2N3O3SC_{25}H_{15}Br_2N_3O_3S with a molecular weight of approximately 570.3 g/mol. The presence of bromine atoms enhances its biological activity by influencing the compound's electronic properties and interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide exhibit significant anticancer properties.

The proposed mechanism of action involves inhibition of tubulin polymerization, which is crucial for cancer cell division. This inhibition disrupts the mitotic spindle formation, leading to apoptosis in cancer cells.

Case Studies

  • In Vitro Studies :
    • A study evaluated the compound's efficacy against various cancer cell lines using the NCI-60 human tumor cell line screening. Results showed an IC50 range from 0.124 μM (Leukemia) to 3.81 μM (Non-Small Cell Lung Cancer) .
    • Another research highlighted that structural modifications in similar thiazole derivatives led to enhanced cytotoxicity against breast cancer cells with IC50 values as low as 21 nM .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis indicated that substituents on the thiazole ring significantly impact the anticancer activity. Compounds with electron-withdrawing groups showed improved potency compared to their electron-donating counterparts .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored, particularly against resistant strains of bacteria.

In Vitro Antimicrobial Studies

  • Mycobacterium tuberculosis :
    • Research demonstrated that derivatives similar to this compound exhibited potent anti-tubercular activity with MIC values ranging from 0.045 µg/mL to >100 µg/mL against various strains .
  • Broad-Spectrum Activity :
    • The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations as low as 100 µg/mL .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerLeukemia (CCRF-CEM)0.124 μM
AnticancerNon-Small Cell Lung Cancer (NCI-H522)3.81 μM
Anti-tubercularMycobacterium tuberculosis0.045 µg/mL
AntimicrobialBroad-spectrum bacteria100 µg/mL

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